molecular formula C19H23FN6O2 B2650512 1-(4-fluorophenyl)-N-(1-methoxypropan-2-yl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-amine CAS No. 1207045-57-5

1-(4-fluorophenyl)-N-(1-methoxypropan-2-yl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-amine

Cat. No.: B2650512
CAS No.: 1207045-57-5
M. Wt: 386.431
InChI Key: GDKJMSMOUYRWHX-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-N-(1-methoxypropan-2-yl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system known for its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-N-(1-methoxypropan-2-yl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-amine typically involves multi-step organic reactionsCommon reagents used in these reactions include various halogenated compounds, amines, and catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-N-(1-methoxypropan-2-yl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce different aromatic or aliphatic groups .

Scientific Research Applications

1-(4-fluorophenyl)-N-(1-methoxypropan-2-yl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-N-(1-methoxypropan-2-yl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-N-(1-methoxypropan-2-yl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-amine
  • 1-(4-bromophenyl)-N-(1-methoxypropan-2-yl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-amine

Uniqueness

1-(4-fluorophenyl)-N-(1-methoxypropan-2-yl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-amine is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity compared to its chloro- and bromo- counterparts .

Properties

IUPAC Name

1-(4-fluorophenyl)-N-(1-methoxypropan-2-yl)-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN6O2/c1-13(12-27-2)22-19-23-17(25-7-9-28-10-8-25)16-11-21-26(18(16)24-19)15-5-3-14(20)4-6-15/h3-6,11,13H,7-10,12H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDKJMSMOUYRWHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NC1=NC2=C(C=NN2C3=CC=C(C=C3)F)C(=N1)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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